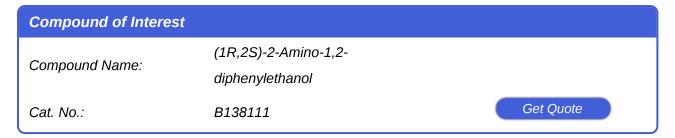




(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(1R,2S)-2-Amino-1,2-diphenylethanol**, a chiral amino alcohol with significant applications in synthetic chemistry and potential interactions with neuroreceptors. This document details its alternative names, physicochemical properties, and its relationship with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Nomenclature and Identification

(1R,2S)-2-Amino-1,2-diphenylethanol is known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement and regulatory purposes.

Table 1: Alternative Names and Identifiers for (1R,2S)-2-Amino-1,2-diphenylethanol



| Identifier Type | Value |
|--------------------------------|---|
| IUPAC Name | (1R,2S)-2-amino-1,2-diphenylethanol[1] |
| CAS Number | 23190-16-1[1][2] |
| PubChem CID | 719819[1] |
| European Community (EC) Number | 627-453-2[1] |
| ChEMBL ID | CHEMBL442934[1] |
| MDL Number | MFCD00074960[2][3] |
| Beilstein Registry Number | 2806218[2] |
| Depositor-Supplied Synonyms | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, (1R,2S)-2-Amino-1,2-diphenyl-ethanol, erythro- 2-amino-1,2-diphenylethanol, (1R,2S)-(-)- DIPHENYL-2-AMINOETHANOL, (1R,2S)-(-)- ERYTHRO-2-AMINO 1,2-DIPHENYLETHANOL, (1R,2S)-(-)-1,2- DIPHENYLHYDROXYETHYLAMINE[1][4] |

Physicochemical Properties

The specific stereochemistry of **(1R,2S)-2-Amino-1,2-diphenylethanol** dictates its physical and chemical characteristics, which are essential for its application in chiral synthesis and for understanding its biological activity.

Table 2: Quantitative Physicochemical Data for (1R,2S)-2-Amino-1,2-diphenylethanol



| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C14H15NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [2][3] |
| Melting Point | 142-144 °C | [2][4] |
| Optical Rotation | [α]25/D -7.0° , c = 0.6 in ethanol | [2] |
| Appearance | White to light-yellow powder | [3][5] |

Role in Asymmetric Synthesis

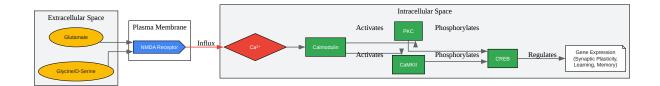
(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary in organic synthesis.[6] Its defined stereochemistry allows for the selective formation of one enantiomer of a product, a critical aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. It is particularly useful in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions.[7]

Interaction with the NMDA Receptor Signaling Pathway

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a hydroxylated derivative of 1,2-diphenethylamine and has shown affinity for the NMDA receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders.

The binding of a ligand, such as a derivative of **(1R,2S)-2-Amino-1,2-diphenylethanol**, to the NMDA receptor can modulate its activity, leading to downstream cellular effects. The general signaling cascade initiated by NMDA receptor activation is depicted below.





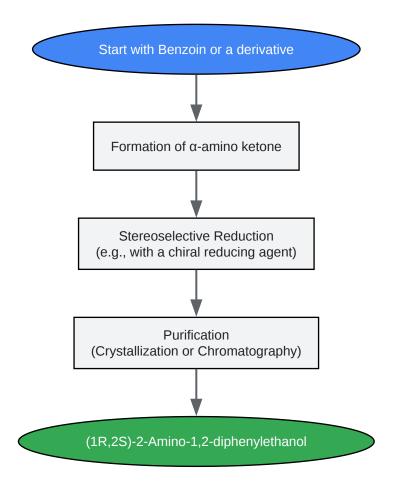
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NMDA Receptor Signaling Cascade

Experimental Protocols Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol

While a specific, detailed protocol for the direct synthesis of **(1R,2S)-2-Amino-1,2-diphenylethanol** was not found in the immediate search results, a general approach can be inferred from the synthesis of related chiral amino alcohols and from commercially available starting materials. A common method involves the stereoselective reduction of a corresponding α -amino ketone. The following is a representative workflow for such a synthesis.





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General Synthesis Workflow

Measurement of NMDA Receptor Affinity

The affinity of **(1R,2S)-2-Amino-1,2-diphenylethanol** and its derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor.

Table 3: Representative Protocol for NMDA Receptor Binding Assay



| Step | Procedure |
|-------------------------|--|
| 1. Membrane Preparation | Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through differential centrifugation. |
| 2. Incubation | Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound. |
| 3. Separation | Separate the bound from free radioligand by rapid filtration through glass fiber filters. |
| 4. Quantification | Measure the radioactivity retained on the filters using liquid scintillation counting. |
| 5. Data Analysis | Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. |

This technical guide provides a foundational understanding of (1R,2S)-2-Amino-1,2-diphenylethanol for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chiral compound.

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References

• 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 3. NMDA receptor Wikipedia [en.wikipedia.org]
- · 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Activation Mechanisms of the NMDA Receptor Biology of the NMDA Receptor NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
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